2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide
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Overview
Description
2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C13H17ClN2O5S. It is a derivative of acetamide and contains functional groups such as chloro, methoxy, and morpholine sulfonyl. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenyl ring and subsequent functionalization. One common synthetic route includes the following steps:
Preparation of the phenyl ring: : The phenyl ring is first synthesized or obtained from a suitable precursor.
Introduction of the methoxy group: : The phenyl ring is then treated with a methoxy group donor, such as methanol, in the presence of a catalyst to introduce the methoxy group at the desired position.
Introduction of the morpholine sulfonyl group: : The phenyl ring with the methoxy group is then reacted with morpholine and a sulfonyl chloride reagent to introduce the morpholine sulfonyl group.
Acetylation: : Finally, the compound is acetylated using acetyl chloride or another acetylating agent to introduce the acetamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: : Substitution reactions can be performed to replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide has various scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: : The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide: : This compound differs by having an ethoxy group instead of a methoxy group.
Chlorsulfuron: : Another sulfonylurea herbicide with a similar structure but different functional groups.
These compounds share similarities in their core structure but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-chloro-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5S/c1-20-12-3-2-10(8-11(12)15-13(17)9-14)22(18,19)16-4-6-21-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUXZRVJHOCIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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